molecular formula C10H14N4O2 B1369074 (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid CAS No. 244255-92-3

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Cat. No.: B1369074
CAS No.: 244255-92-3
M. Wt: 222.24 g/mol
InChI Key: JZZFCZQYRLBPPQ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid are currently under research. The compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways.

Result of Action

As a compound used in proteomics research

Biochemical Analysis

Biochemical Properties

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, which can influence the protein’s function and stability . For instance, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound may influence the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles, such as the nucleus or mitochondria . These localization patterns are crucial for understanding how this compound exerts its effects at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid typically involves the reaction of 4-(2-pyrimidinyl)piperazine with chloroacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is widely used in scientific research due to its versatile chemical structure. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is unique due to the presence of both a pyrimidine ring and an acetic acid moiety. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-9(16)8-13-4-6-14(7-5-13)10-11-2-1-3-12-10/h1-3H,4-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZFCZQYRLBPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589409
Record name [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244255-92-3
Record name [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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